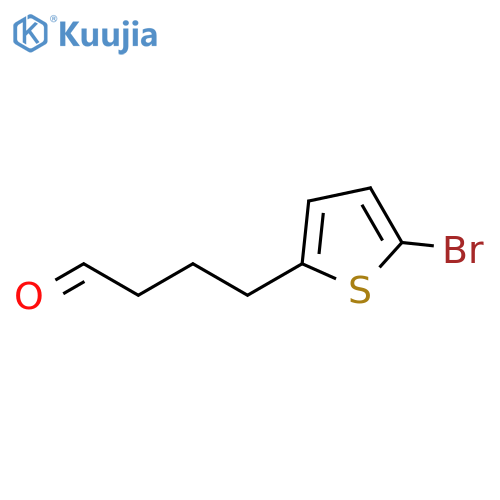Cas no 1341682-62-9 (4-(5-bromothiophen-2-yl)butanal)

1341682-62-9 structure
商品名:4-(5-bromothiophen-2-yl)butanal
4-(5-bromothiophen-2-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromothiophen-2-yl)butanal
- 2-Thiophenebutanal, 5-bromo-
- AKOS013847437
- CS-0350374
- 1341682-62-9
- EN300-1911318
-
- インチ: 1S/C8H9BrOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2
- InChIKey: PVXBMQOITDFZSB-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC=O)SC(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 231.95575g/mol
- どういたいしつりょう: 231.95575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.3Ų
じっけんとくせい
- 密度みつど: 1.473±0.06 g/cm3(Predicted)
- ふってん: 301.8±32.0 °C(Predicted)
4-(5-bromothiophen-2-yl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911318-0.05g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-5g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 5g |
$4517.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-2.5g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-10.0g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1911318-0.1g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-0.25g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 0.25g |
$1432.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-5.0g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1911318-10g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 10g |
$6697.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-0.5g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1911318-1.0g |
4-(5-bromothiophen-2-yl)butanal |
1341682-62-9 | 1g |
$1557.0 | 2023-06-02 |
4-(5-bromothiophen-2-yl)butanal 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
1341682-62-9 (4-(5-bromothiophen-2-yl)butanal) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 503537-97-1(4-bromooct-1-ene)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量